Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride
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Overview
Description
“Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 2173637-63-1 . It has a molecular weight of 341.58 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12INO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 341.58 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride has been explored in the synthesis of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties. Such compounds have demonstrated significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Biocatalysis and Pharmaceutical Intermediates
The compound has also been implicated in studies focusing on asymmetric biocatalysis, especially in the synthesis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate of S-dapoxetine, using Methylobacterium oryzae. This approach highlights its potential in the chiral synthesis of pharmaceuticals, offering a sustainable and enantioselective method for producing key intermediates with high substrate enantiomeric excess (ee) and yield (Li et al., 2013).
Polymers and Material Science
Furthermore, derivatives of methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride have been utilized in the fabrication of biodegradable polymers. For instance, poly(ester-amide)s based on tyrosine amino acid, which incorporate derivatives of this compound, have been synthesized. These polymers exhibit good thermal stability, high optical purity, and potentially biodegradable characteristics, making them suitable for various applications in material science (Abdolmaleki et al., 2011).
Corrosion Inhibition
The compound has also found application in the synthesis of corrosion inhibitors. α-Aminophosphonates derived from this compound have shown excellent inhibition efficiency against mild steel corrosion in hydrochloric acid, a common issue in industrial pickling processes. These inhibitors demonstrate their effectiveness through adsorption on the metallic surface, significantly reducing corrosion rates (Gupta et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl (3S)-3-amino-3-(3-iodophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOGUHZZNPBQDK-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride |
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